molecular formula C20H23ClN4O4S B2565775 Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate CAS No. 1049354-97-3

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

Cat. No. B2565775
CAS RN: 1049354-97-3
M. Wt: 450.94
InChI Key: YZYLOZUQIXBIML-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have been found to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, including compounds similar in structure to Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate, have been synthesized through a microwave-assisted method. These compounds exhibited significant antimicrobial, antiurease, and antilipase activities, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Inhibition of Mycobacterium tuberculosis DNA GyrB

Derivatives of Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate have been explored for their inhibitory action against Mycobacterium tuberculosis DNA GyrB. One specific derivative showed promising results as a potent inhibitor, demonstrating the potential of these compounds in treating tuberculosis without cytotoxicity to eukaryotic cells (Reddy et al., 2014).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their antitumor activity. These compounds, related to Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate, showed potential anticancer activity against various human tumor cell lines. One compound, in particular, displayed remarkable activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).

Synthesis and Evaluation as Antimicrobial Agents

New pyridine derivatives, including structures similar to Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antifungal Compound Solubility and Thermodynamics

A novel potential antifungal compound, related to Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate, has been synthesized and its solubility in various solvents determined. The study on solubility and thermodynamic parameters revealed insights into the drug's solute-solvent interactions, suggesting its potential delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to exhibit trypanocidal activity, potentially making them promising candidates for the treatment of Trypanosoma brucei infections .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

ethyl 4-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S/c1-2-29-20(28)25-11-9-24(10-12-25)17(26)8-7-16-13-30-19(22-16)23-18(27)14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLOZUQIXBIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

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